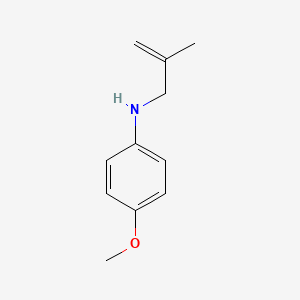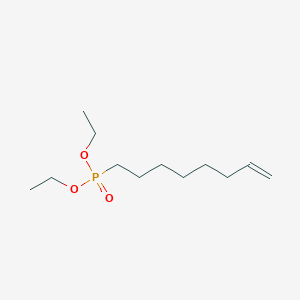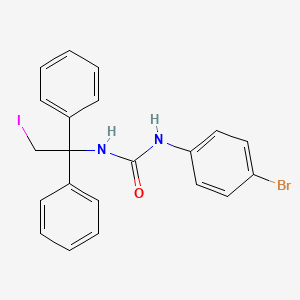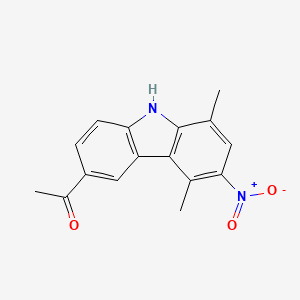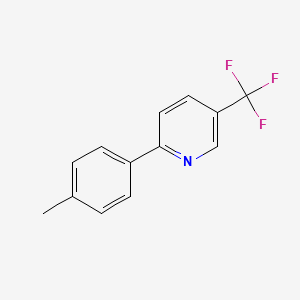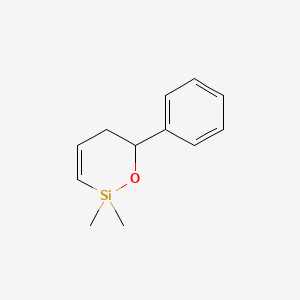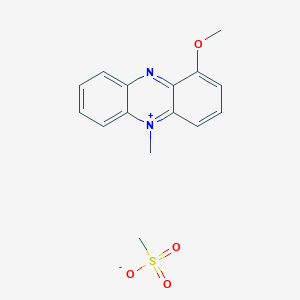![molecular formula C24H17NO2 B14287989 3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 141367-39-7](/img/no-structure.png)
3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzopyrano and pyrrolone moiety, making it a tricyclic heteroaromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one typically involves multiple steps. One common method involves the intramolecular cycloaddition of nitrilium salts. For example, o-allyloxybenzanilides and o-propargyloxybenzanilides can be converted to the corresponding dihydro1benzopyrano[4,3-b]quinolinium hexachloroantimonate and 1benzopyrano[4,3-b]quinolines upon treatment with phosphorus pentachloride (PCl5) followed by antimony pentachloride (SbCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzopyrano and pyrrolone derivatives, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets. For example, as a benzodiazepine receptor ligand, it can modulate the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to sedative and anxiolytic effects . The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1Benzopyrano[4,3-b]quinolines : These compounds share a similar core structure but differ in the substitution pattern and functional groups .
- Pyrrolo[3,2-b]pyrroles : These compounds have a pyrrole-pyrrole core and are used in organic solar cells .
Uniqueness
3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a benzodiazepine receptor ligand sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
Properties
| 141367-39-7 | |
Molecular Formula |
C24H17NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-phenylchromeno[4,3-b]pyrrol-4-one |
InChI |
InChI=1S/C24H17NO2/c1-16-11-13-17(14-12-16)20-15-25(18-7-3-2-4-8-18)23-19-9-5-6-10-21(19)27-24(26)22(20)23/h2-15H,1H3 |
InChI Key |
UWOJGVYRGPRDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
